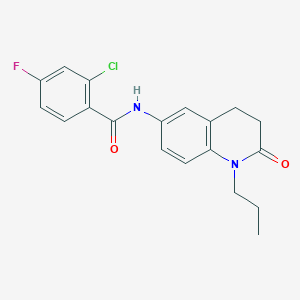

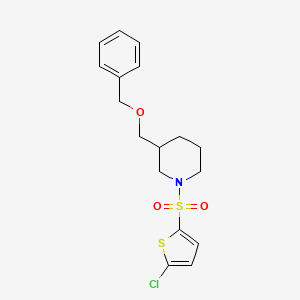

![molecular formula C22H18BrN3O3S2 B2503389 2-(5-溴噻吩-2-基)-N-[2-(4-磺酰胺基苯基)乙基]喹啉-4-甲酰胺 CAS No. 892256-19-8](/img/structure/B2503389.png)

2-(5-溴噻吩-2-基)-N-[2-(4-磺酰胺基苯基)乙基]喹啉-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-(5-bromothiophen-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide" is a quinoline derivative, which is a class of compounds known for their diverse pharmacological properties. Quinoline derivatives have been extensively studied for their potential as therapeutic agents, including as radioligands for imaging, inhibitors for enzymes like poly(ADP-ribose)polymerase-1 (PARP-1), and antagonists for receptors such as the 5-HT3 receptor.

Synthesis Analysis

The synthesis of quinoline derivatives can involve various strategies, including Pd-catalyzed couplings such as Suzuki, Sonogashira, and Stille reactions, as well as selective couplings at specific positions on the quinoline ring. For instance, the synthesis of 3-substituted quinoline-8-carboxamides was achieved by Pd-catalyzed couplings to 3-iodoquinoline-8-carboxamide, introducing diversity in the final step of the synthesis . Similarly, 2-substituted quinoline-8-carboxamides were prepared by selective Pd-catalyzed couplings at the 2-position of 2,8-dibromoquinoline . These methods demonstrate the versatility and efficiency of modern synthetic chemistry in producing quinoline derivatives.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often confirmed by techniques such as X-ray crystallography and NMR spectroscopy. Intramolecular hydrogen bonds can be a key feature in maintaining the required pharmacophore conformation, as observed in the quinoline-8-carboxamides . Additionally, the HOMO and LUMO analysis can be used to determine charge transfer within the molecule, and NBO analysis can provide insights into the stability of the molecule arising from hyper-conjugative interactions and charge delocalization .

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions, including those involved in their synthesis. The reactivity of these compounds can be influenced by substituents on the quinoline ring, which can affect the potency and selectivity of the derivatives as inhibitors or antagonists. For example, substituents in the 2-position of quinoline-8-carboxamides increased potency against PARP-1 .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are crucial for their potential therapeutic applications. The molecular docking studies can provide insights into the binding affinity of these compounds to target proteins, suggesting their inhibitory activity. For instance, molecular docking of a quinoline derivative indicated potential inhibitory activity against PknB, which could lead to the development of new anti-tuberculosis agents .

科学研究应用

- Aleksandrov 等人 (2020) 详细介绍了相关化合物 2-(噻吩-2-基)[1,3]噻唑并[4,5-f]喹啉的合成和反应性,展示了其通过亲电取代反应形成各种衍生物的潜力,突出了此类化合物的化学多样性 (Aleksandrov 等人,2020)。

碳酸酐酶抑制

值得注意的是,合成了一系列 8-取代-N-(4-磺酰胺基苯基)喹啉-2-甲酰胺,并评估了它们对碳酸酐酶 (CA) 同工型的抑制活性。这些化合物在低至高纳摩尔范围内表现出抑制作用,表明它们具有作为 CA 抑制剂的潜力,在治疗应用和药物设计中具有重要意义。

- Thacker 等人 (2019) 合成了一系列新化合物,并检测了它们的碳酸酐酶抑制活性,深入了解了这些化合物在靶向特定 CA 同工型中的治疗潜力 (Thacker 等人,2019)。

抗菌和抗结核活性

已经探索了该化合物的衍生物的抗菌和抗结核活性,表明它们在治疗由各种微生物引起的感染中具有潜力。鉴于对新型有效抗菌剂的持续需求,这一研究领域至关重要。

- 李等人 (2019) 讨论了卤代甲基喹啉结构单元的合成及其在创建具有体外抗结核和抗菌活性的结构新颖的喹啉衍生物中的应用 (李等人,2019)。

- Foroumadi 等人 (2005) 合成了哌嗪基喹诺酮的 N-[2-(5-溴噻吩-2-基)-2-氧代乙基] 和 N-[(2-5-溴噻吩-2-基)-2-肟代乙基] 衍生物并评估了它们的抗菌活性,显示出对各种革兰氏阳性菌和革兰氏阴性菌有希望的抗菌活性 (Foroumadi 等人,2005)。

属性

IUPAC Name |

2-(5-bromothiophen-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18BrN3O3S2/c23-21-10-9-20(30-21)19-13-17(16-3-1-2-4-18(16)26-19)22(27)25-12-11-14-5-7-15(8-6-14)31(24,28)29/h1-10,13H,11-12H2,(H,25,27)(H2,24,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCKUZBMJHUGOHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(S3)Br)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18BrN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-bromothiophen-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

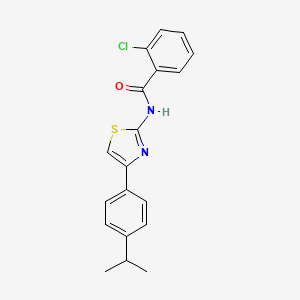

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2503306.png)

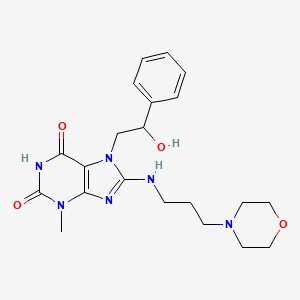

![N-[4-(acetylamino)phenyl]-2-[6-(3,4-dimethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2503310.png)

![ethyl 2-[({[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2503312.png)

![2-(4-oxo-4-(4-(pyridin-2-yl)piperazin-1-yl)butyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2503313.png)

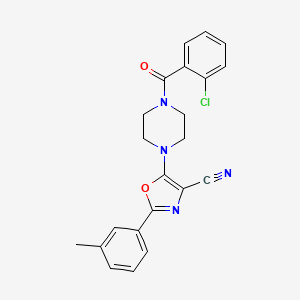

![4-cyano-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzenesulfonamide](/img/structure/B2503314.png)

![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)oxamide](/img/structure/B2503324.png)

![Ethyl 4-[[2-(4-benzamido-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2503327.png)

![Ethyl 4-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B2503329.png)